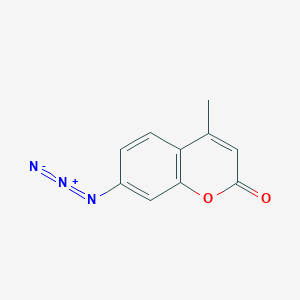

7-Azido-4-methylcoumarin

説明

特性

IUPAC Name |

7-azido-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c1-6-4-10(14)15-9-5-7(12-13-11)2-3-8(6)9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKDKVLIMUWRRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 7-Azido-4-methylcoumarin in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

7-Azido-4-methylcoumarin (AzMC) is a versatile, fluorogenic molecule that has become an invaluable tool in chemical biology, proteomics, and cellular imaging. Its utility stems from the dual reactivity of its structure: a coumarin (B35378) core that provides a fluorescent signal and an azide (B81097) group that serves as a reactive handle for bioorthogonal chemistry or as a sensor for specific biological analytes. This guide provides an in-depth overview of its primary applications, complete with quantitative data and detailed experimental protocols.

Application 1: Fluorogenic Detection of Hydrogen Sulfide (B99878) (H₂S)

One of the most prominent uses of 7-Azido-4-methylcoumarin is as a highly selective "turn-on" fluorescent probe for hydrogen sulfide (H₂S). In its native state, the azido-coumarin is weakly fluorescent. However, in the presence of H₂S, the azide moiety is selectively reduced to an amine, yielding the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). This transformation results in a significant increase in fluorescence intensity, allowing for sensitive detection of H₂S in various biological contexts.

This property makes AzMC an excellent tool for monitoring the activity of H₂S-producing enzymes like cystathionine (B15957) β-synthase (CBS) and for imaging endogenous H₂S in living cells and tissues.[1][2] The probe demonstrates high selectivity for H₂S over other biologically relevant thiols and reactive species such as cysteine, glutathione, and homocysteine.

Quantitative Photophysical Data

The change in fluorescence upon reaction with H₂S is the basis for its use as a sensor. The key photophysical properties are summarized below.

| Compound | State | Excitation Max (λex) | Emission Max (λem) | Notes |

| 7-Azido-4-methylcoumarin (AzMC) | Pre-reaction (Probe) | ~324 nm | N/A (Weakly fluorescent) | The azide group quenches the coumarin fluorescence. |

| 7-Amino-4-methylcoumarin (AMC) | Post-reaction (Product) | 340 - 365 nm[3][4] | ~450 nm[3][4] | Highly fluorescent product after azide reduction. |

Diagram: H₂S Detection Mechanism

Experimental Protocol: In Vitro H₂S Detection in an Enzymatic Assay

This protocol describes how to monitor the activity of an H₂S-producing enzyme, such as cystathionine β-synthase (CBS), using AzMC.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of AzMC in DMSO. Store protected from light at -20°C.

-

Prepare a reaction buffer appropriate for the enzyme of interest (e.g., 100 mM HEPES, pH 7.4).

-

Prepare solutions of the enzyme, substrate (e.g., L-cysteine and homocysteine for CBS), and any cofactors (e.g., pyridoxal (B1214274) 5'-phosphate).

-

-

Assay Setup:

-

In a 96-well microplate suitable for fluorescence measurements, add the reaction components. A typical reaction mixture might contain:

-

Reaction Buffer

-

Enzyme (at desired concentration)

-

Substrates and cofactors

-

-

Prepare control wells, including a no-enzyme control and a no-substrate control.

-

-

Initiation and Measurement:

-

To initiate the reaction, add the final component (e.g., the substrate or the enzyme).

-

Immediately add AzMC to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (<1%) to avoid enzyme inhibition.

-

Incubate the plate at the enzyme's optimal temperature (e.g., 37°C).

-

Measure the fluorescence intensity over time using a plate reader. Set the excitation wavelength to ~365 nm and the emission wavelength to ~450 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the control wells.

-

Plot the fluorescence intensity against time. The rate of fluorescence increase is proportional to the rate of H₂S production and thus the enzyme's activity.

-

A standard curve can be generated using a known H₂S donor (e.g., NaHS) to quantify the amount of H₂S produced.

-

Application 2: Fluorescent Labeling via Click Chemistry

The azide group on AzMC serves as a functional handle for "click chemistry," a set of bioorthogonal reactions that enable the covalent ligation of molecules in complex biological environments.[5] Specifically, AzMC is used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to label biomolecules that have been modified to contain a terminal alkyne.[6]

This application is central to many modern proteomics and cell biology techniques, including:

-

Activity-Based Protein Profiling (ABPP): A powerful chemoproteomic strategy to identify and characterize the active state of enzymes directly in native biological systems.[7][8][9]

-

Metabolic Labeling: Introducing alkyne-modified metabolic precursors (e.g., sugars, amino acids, lipids) into cells allows them to be incorporated into newly synthesized biomolecules, which can then be visualized or captured using AzMC.[10][11]

Interestingly, the azide form of the coumarin is often quenched, and the formation of the triazole ring via the click reaction can lead to a restoration of fluorescence.[12] This makes AzMC a pro-fluorophore in this context as well, reducing background from unreacted probe during imaging experiments.

Quantitative Photophysical Data

| Compound | State | Excitation Max (λex) | Emission Max (λem) | Notes |

| 7-Azido-4-methylcoumarin (AzMC) | Unreacted Probe | ~324 nm | N/A (Fluorescence is quenched) | Low background signal. |

| Coumarin-Triazole Adduct | "Clicked" Product | ~358 nm | ~480 nm | The fluorescent product after CuAAC reaction.[12] |

Diagram: Click Chemistry Labeling Workflow

Experimental Protocol: Labeling of Alkyne-Modified Proteins in Cell Lysate (ABPP)

This protocol outlines a typical workflow for labeling a proteome with an alkyne-functionalized activity-based probe, followed by fluorescent tagging with AzMC.

-

Proteome Preparation:

-

Harvest cells and prepare a cell lysate using a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Probe Labeling:

-

Incubate a defined amount of proteome (e.g., 50 µg) with the alkyne-functionalized activity-based probe at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at room temperature or 37°C, depending on the probe's requirements.

-

-

Click Chemistry Reaction:

-

Prepare a "click-mix" stock solution. A common recipe (for a 5X stock) includes:

-

5 mM CuSO₄

-

25 mM Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

-

500 µM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

-

500 µM 7-Azido-4-methylcoumarin (AzMC)

-

-

Add the click-mix to the probe-labeled proteome to achieve a 1X final concentration (e.g., add 5 µL of 5X stock to a 20 µL sample).

-

Vortex gently and incubate for 1 hour at room temperature, protected from light.

-

-

Analysis:

-

Quench the reaction by adding 4X SDS-PAGE loading buffer.

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a gel imager equipped with a UV transilluminator or a laser scanner capable of exciting at ~360 nm.

-

Diagram: Activity-Based Protein Profiling (ABPP) Workflow

References

- 1. 7-azido-4-methylcoumarin (AzMC, Hydrogen sulfide detector) - Echelon Biosciences [echelon-inc.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Azido-4-methylcoumarin - CAS-Number 95633-27-5 - Order from Chemodex [chemodex.com]

- 4. 7-Azido-4-methylcoumarin | CAS 95633-27-5 | Cayman Chemical | Biomol.com [biomol.com]

- 5. interchim.fr [interchim.fr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 8. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. glenresearch.com [glenresearch.com]

The Chemistry of H₂S Detection: A Technical Guide to 7-Azido-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, application, and experimental protocols of 7-azido-4-methylcoumarin (AzMC) as a leading fluorescent probe for the detection of hydrogen sulfide (B99878) (H₂S). H₂S is a critical gaseous signaling molecule involved in a multitude of physiological and pathological processes, making its accurate detection paramount in biomedical research and drug development.

Core Mechanism of H₂S Detection

The detection of hydrogen sulfide by 7-azido-4-methylcoumarin operates on a "turn-on" fluorescence mechanism. In its native state, 7-azido-4-methylcoumarin is a non-fluorescent molecule. The electron-withdrawing nature of the azide (B81097) group quenches the intrinsic fluorescence of the coumarin (B35378) core.

Upon reaction with H₂S, the azide moiety is selectively reduced to an amine group, yielding the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). This conversion results in a significant increase in fluorescence intensity, providing a direct and quantifiable measure of H₂S concentration.

Recent mechanistic studies have revealed that the hydrosulfide (B80085) anion (HS⁻), the predominant species at physiological pH, is the active reductant in this reaction. The proposed mechanism involves the nucleophilic attack of HS⁻ on the terminal nitrogen of the azide group, leading to the formation of an azidothiol intermediate. This intermediate subsequently undergoes further reaction with another HS⁻ molecule in the rate-limiting step, ultimately leading to the formation of the fluorescent amine and the release of nitrogen gas.[1][2]

This reaction is highly selective for H₂S over other biologically relevant thiols such as cysteine, homocysteine, and glutathione, ensuring minimal interference in complex biological systems.

Quantitative Data

The photophysical and detection properties of 7-azido-4-methylcoumarin and its product, 7-amino-4-methylcoumarin, are summarized below.

| Parameter | 7-Azido-4-methylcoumarin (AzMC) | 7-Amino-4-methylcoumarin (AMC) | Reference |

| Excitation Maximum (λex) | ~340-365 nm | ~345-380 nm | [3][4][5] |

| Emission Maximum (λem) | ~450 nm | ~440-460 nm | [3][4][5] |

| Quantum Yield (Φ) | Very low (non-fluorescent) | High (e.g., 0.81 in methanol) | [6] |

| Appearance | Crystalline solid | Solid | [4] |

| Detection Performance | Value | Reference |

| Linear Detection Range | 200 nM – 100 µM H₂S (with 10 µM probe) | |

| Limit of Detection (LOD) | 37 nM (for a lysosome-targeted derivative) | [2] |

| Response Time | Fast (within 5 minutes for a derivative) | [2] |

Experimental Protocols

Synthesis of 7-Azido-4-methylcoumarin

The synthesis of 7-azido-4-methylcoumarin is typically a two-step process starting from resorcinol (B1680541).

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin

This step is achieved via the Pechmann condensation.

-

Materials: Resorcinol, ethyl acetoacetate (B1235776), concentrated sulfuric acid (or other acidic catalyst like Amberlyst-15).

-

Procedure:

-

In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Slowly add concentrated sulfuric acid (sufficient to dissolve reactants) while cooling the flask in an ice bath.

-

Stir the mixture at room temperature for 12-24 hours or heat at a controlled temperature (e.g., 110°C) if using a solid-phase catalyst.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.

-

Step 2: Synthesis of 7-Azido-4-methylcoumarin

This step involves the conversion of the hydroxyl group to an azide. A common method is via a diazo transfer reaction or by first converting the hydroxyl to a better leaving group. A plausible route is as follows:

-

Materials: 7-Hydroxy-4-methylcoumarin, sodium azide (NaN₃), a suitable solvent (e.g., DMF or DMSO), and a reagent to activate the hydroxyl group (e.g., via conversion to a sulfonate ester).

-

General Procedure (illustrative):

-

Dissolve 7-hydroxy-4-methylcoumarin in an appropriate aprotic solvent.

-

Activate the hydroxyl group. This could involve reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form a sulfonate ester.

-

Add sodium azide to the solution and heat the reaction mixture to facilitate the nucleophilic substitution.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Filter, wash, and purify the crude product by column chromatography or recrystallization to yield 7-azido-4-methylcoumarin.

-

In Vitro H₂S Detection Assay

-

Materials: 7-Azido-4-methylcoumarin (AzMC) stock solution (e.g., 1-10 mM in DMSO), phosphate-buffered saline (PBS, pH 7.4), H₂S donor (e.g., NaHS or Na₂S), a fluorescence plate reader or spectrofluorometer.

-

Procedure:

-

Prepare a working solution of AzMC (e.g., 10-50 µM) in PBS.

-

Prepare a fresh stock solution of the H₂S donor in deoxygenated water.

-

In a 96-well black plate, add the AzMC working solution to each well.

-

Add varying concentrations of the H₂S donor to the wells to create a standard curve. Include a blank with only the AzMC solution.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Plot the fluorescence intensity against the H₂S concentration to determine the linear range and sensitivity.

-

Cellular H₂S Imaging

-

Materials: 7-Azido-4-methylcoumarin (AzMC), cell culture medium, live cells, a fluorescence microscope.

-

Procedure:

-

Culture cells to the desired confluency on a suitable imaging dish or plate.

-

Remove the culture medium and wash the cells with PBS.

-

Incubate the cells with a solution of AzMC (e.g., 10-50 µM) in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

If desired, treat the cells with a stimulus to induce endogenous H₂S production or with an exogenous H₂S donor.

-

Image the cells using a fluorescence microscope with appropriate filters for the excitation and emission of 7-amino-4-methylcoumarin (e.g., DAPI filter set).

-

Visualizations

Reaction Mechanism

References

- 1. Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Open Access) Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection (2015) | Hillary A. Henthorn | 205 Citations [scispace.com]

- 3. caymanchem.com [caymanchem.com]

- 4. youtube.com [youtube.com]

- 5. scispace.com [scispace.com]

- 6. 7-Azidomethoxy Coumarins as Profluorophores for Templated Nucleic Acid Detection - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Properties of 7-Azido-4-methylcoumarin and its Photoproduct: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 7-Azido-4-methylcoumarin (AzMC) and its highly fluorescent product, 7-Amino-4-methylcoumarin (AMC). This document details the synthesis, spectral characteristics, and key applications of AzMC as a fluorogenic probe, particularly for the detection of hydrogen sulfide (B99878) (H₂S). Experimental protocols and data are presented to assist researchers in utilizing these compounds in their work.

Introduction

7-Azido-4-methylcoumarin is a versatile fluorogenic probe that is essentially non-fluorescent. Upon specific chemical or photochemical reduction of the azido (B1232118) group to an amino group, it is converted to the highly fluorescent 7-Amino-4-methylcoumarin. This "turn-on" fluorescence mechanism makes AzMC a valuable tool for detecting specific analytes and enzymatic activities. One of its most notable applications is the selective detection of hydrogen sulfide, a crucial signaling molecule in various physiological and pathological processes.[1]

Synthesis of 7-Azido-4-methylcoumarin

The synthesis of 7-Azido-4-methylcoumarin is most commonly achieved from its amino precursor, 7-Amino-4-methylcoumarin, through a diazotization reaction followed by azidation.

Experimental Protocol: Synthesis of 7-Azido-4-methylcoumarin from 7-Amino-4-methylcoumarin

This protocol is based on the established method of diazotization of an aromatic amine followed by substitution with an azide (B81097) salt.

Materials:

-

7-Amino-4-methylcoumarin (AMC)

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ice

-

Standard laboratory glassware (beakers, flasks, stirring equipment)

-

Filtration apparatus

Procedure:

-

Dissolution of AMC: Dissolve 7-Amino-4-methylcoumarin in dilute hydrochloric acid with cooling in an ice bath to maintain a temperature of 0-5 °C.

-

Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the AMC solution. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Azidation: Once the diazotization is complete, slowly add a pre-chilled aqueous solution of sodium azide to the reaction mixture. Vigorous nitrogen evolution will be observed. Continue stirring in the ice bath for approximately one hour after the addition is complete.

-

Precipitation and Isolation: The 7-Azido-4-methylcoumarin product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold deionized water to remove any residual salts. Dry the product under vacuum to obtain 7-Azido-4-methylcoumarin as a solid.

Spectral Properties

The key feature of the 7-Azido-4-methylcoumarin/7-Amino-4-methylcoumarin pair is the dramatic change in fluorescence upon conversion of the azido group to an amino group.

Data Presentation

The following tables summarize the available quantitative data on the spectral properties of 7-Azido-4-methylcoumarin and 7-Amino-4-methylcoumarin.

Table 1: Spectral Properties of 7-Azido-4-methylcoumarin (AzMC)

| Property | Value | Solvent/Conditions | Notes |

| Excitation Maximum (λex) | 340 nm[1], 365 nm | Not specified | Different sources report slightly different maxima. |

| Emission Maximum (λem) | 445 nm[1], 450 nm | Not specified | |

| Molar Absorptivity (ε) | Data not available | ||

| Fluorescence Quantum Yield (Φ) | Nearly non-fluorescent[2] | Not specified | A specific quantitative value is not readily available in the literature. For a related compound, 7-azidomethoxy-coumarin, it is also described as nearly non-fluorescent.[2] |

| Fluorescence Lifetime (τ) | Data not available |

Table 2: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Value | Solvent/Conditions | Notes |

| Excitation Maximum (λex) | 341-351 nm[3] | Varies with solvent | |

| Emission Maximum (λem) | 430-441 nm[3] | Varies with solvent | |

| Molar Absorptivity (ε) | Data not available | ||

| Fluorescence Quantum Yield (Φ) | High | Not specified | While known to be highly fluorescent, a specific, universally accepted quantum yield is not consistently reported. A related 7-hydroxycoumarin derivative has a reported quantum yield of 0.32.[4] |

| Fluorescence Lifetime (τ) | Data not available | For a related 7-hydroxycoumarin derivative, a fluorescence lifetime of 4.2 ns has been reported in PBS.[4] |

Signaling Pathway: Detection of Hydrogen Sulfide

7-Azido-4-methylcoumarin is a valuable tool for the detection of hydrogen sulfide (H₂S). The underlying mechanism involves the reduction of the azido group to an amine by H₂S, which leads to a significant increase in fluorescence.

Experimental Protocols for Spectral Characterization

Accurate characterization of the spectral properties of 7-Azido-4-methylcoumarin and 7-Amino-4-methylcoumarin requires standardized experimental protocols.

Protocol for Absorbance and Fluorescence Spectroscopy

Materials:

-

7-Azido-4-methylcoumarin

-

7-Amino-4-methylcoumarin

-

Spectroscopic grade solvent (e.g., ethanol, DMSO, phosphate-buffered saline)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of each compound (e.g., 1 mM) in a suitable solvent like DMSO.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired solvent for analysis. For fluorescence measurements, the absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement:

-

Record the absorbance spectrum of the solvent as a blank.

-

Record the absorbance spectra of the diluted solutions of AzMC and AMC over a relevant wavelength range (e.g., 250-450 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Measurement:

-

Record the emission spectrum of the solvent blank to check for background fluorescence.

-

For each sample, excite at the determined λmax and record the emission spectrum over a suitable wavelength range (e.g., 400-600 nm).

-

To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan a range of excitation wavelengths.

-

Workflow for Spectral Measurements

Conclusion

7-Azido-4-methylcoumarin serves as an effective "turn-on" fluorescent probe, with its utility primarily derived from its conversion to the highly fluorescent 7-Amino-4-methylcoumarin. This guide provides the essential spectral data, synthesis protocols, and experimental workflows to facilitate its use in research, particularly for the detection of hydrogen sulfide. While some specific quantitative photophysical parameters like absolute quantum yield and fluorescence lifetime for the parent azido compound are not extensively documented, the significant fluorescence enhancement upon conversion to the amino derivative underscores its value as a sensitive detection reagent. Further characterization of these properties would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Synthesis and Purification of 7-Azido-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 7-Azido-4-methylcoumarin, a valuable fluorescent probe with applications in chemical biology and drug discovery. The document details the most common synthetic routes, including the preparation of key precursors, and provides step-by-step experimental protocols. All quantitative data is summarized in structured tables for easy reference and comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the processes involved.

Introduction

7-Azido-4-methylcoumarin is a fluorogenic compound that has gained significant attention as a probe for detecting hydrogen sulfide (B99878) (H₂S), a crucial signaling molecule in various physiological processes. The azide (B81097) group in the molecule can be selectively reduced by H₂S to the highly fluorescent 7-amino-4-methylcoumarin (B1665955), resulting in a significant increase in fluorescence intensity. This "turn-on" fluorescent response makes it a highly sensitive tool for H₂S detection in biological systems. Additionally, the azide moiety allows for its use in bioorthogonal "click" chemistry reactions, enabling the labeling and tracking of various biomolecules.

This guide will focus on the practical aspects of synthesizing and purifying 7-Azido-4-methylcoumarin, providing researchers with the necessary information to produce this important chemical tool in the laboratory.

Synthetic Pathways

The most prevalent and practical synthetic strategy for 7-Azido-4-methylcoumarin involves a multi-step process commencing with the synthesis of a 7-substituted-4-methylcoumarin precursor. Two primary routes are commonly employed:

-

Route A: Synthesis starting from 7-hydroxy-4-methylcoumarin.

-

Route B: Synthesis starting from 7-amino-4-methylcoumarin.

Route B, which involves the diazotization of 7-amino-4-methylcoumarin followed by azidation, is a more direct and widely cited method for introducing the azide functionality at the 7-position. This guide will therefore focus on the synthesis of the 7-amino precursor followed by its conversion to the final product.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor, 7-amino-4-methylcoumarin, and its subsequent conversion to 7-Azido-4-methylcoumarin.

Synthesis of 7-Amino-4-methylcoumarin (Precursor)

The synthesis of 7-amino-4-methylcoumarin is efficiently achieved via the Pechmann condensation of m-aminophenol with ethyl acetoacetate. Modern protocols often utilize solid acid catalysts to improve yields and simplify purification.

Materials:

-

m-Aminophenol

-

Ethyl acetoacetate

-

Nano-crystalline sulfated-zirconia catalyst

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask, combine m-aminophenol and ethyl acetoacetate in a 1:1 molar ratio.

-

Add a catalytic amount of nano-crystalline sulfated-zirconia (approximately 10 mol% relative to the limiting reagent).

-

Heat the reaction mixture to 110 °C with continuous stirring. The reaction is typically complete within 2-5 minutes.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate (B1210297)/hexane mixture).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 7-amino-4-methylcoumarin.

Synthesis of 7-Azido-4-methylcoumarin

This procedure involves the diazotization of the amino group of 7-amino-4-methylcoumarin, followed by the substitution of the diazonium group with an azide group from sodium azide.

Materials:

-

7-Amino-4-methylcoumarin

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized water

-

Ice

Procedure:

-

In a beaker, suspend 7-amino-4-methylcoumarin in a solution of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition. Stir the mixture for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate beaker, dissolve sodium azide (NaN₃) in deionized water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate should form upon addition.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product thoroughly with cold deionized water to remove any residual salts.

-

Dry the product under vacuum to obtain crude 7-Azido-4-methylcoumarin.

Purification

Purification of the crude 7-Azido-4-methylcoumarin is crucial to remove unreacted starting materials and byproducts. A combination of column chromatography and recrystallization is typically employed to achieve high purity.

Purification Protocol:

-

Column Chromatography:

-

Prepare a silica (B1680970) gel column using a suitable slurry solvent (e.g., hexane).

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Recrystallization:

-

Dissolve the product obtained from column chromatography in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical Properties of 7-Azido-4-methylcoumarin

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇N₃O₂ | [2][3] |

| Molecular Weight | 201.18 g/mol | [4] |

| Melting Point | 117.8 °C | [5] |

| Appearance | White to yellow solid | [4] |

| Solubility | Soluble in DMSO | [2] |

Table 2: Spectroscopic Data for 7-Azido-4-methylcoumarin

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| UV/Vis Spectroscopy | λmax: 297, 324 nm (in DMSO) | [2] |

| Fluorescence Spectroscopy | λex: 365 nm, λem: 450 nm (as 7-amino derivative) | [5] |

| ¹H NMR (400 MHz, DMSO-d₆) | Predicted: δ ~2.4 (s, 3H, CH₃), ~6.2 (s, 1H, H-3), ~7.0-7.8 (m, 3H, Ar-H) | |

| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted: δ ~18 (CH₃), ~105-160 (aromatic and vinyl C), ~160 (C=O) | |

| IR (KBr, cm⁻¹) | Predicted: ~2100 (azide stretch), ~1700 (lactone C=O stretch) |

Note: Predicted NMR and IR data are based on the known spectra of similar coumarin (B35378) derivatives and the expected influence of the azide group.

Table 3: Synthesis Yields of Precursors and Final Product

| Compound | Starting Materials | Typical Yield | Reference |

| 7-Amino-4-methylcoumarin | m-Aminophenol, Ethyl acetoacetate | ~95-100% | [1] |

| 7-Azido-4-methylcoumarin | 7-Amino-4-methylcoumarin | Not explicitly reported, but generally good for this type of reaction. |

Conclusion

This technical guide has outlined a reliable and efficient pathway for the synthesis and purification of 7-Azido-4-methylcoumarin. By following the detailed experimental protocols for the Pechmann condensation to form the 7-amino precursor and its subsequent diazotization and azidation, researchers can successfully produce this versatile fluorescent probe. The provided data tables and workflow diagrams serve as a valuable resource for planning and executing the synthesis, as well as for characterizing the final product. The availability of high-purity 7-Azido-4-methylcoumarin will undoubtedly facilitate further advancements in the study of hydrogen sulfide biology and the development of new diagnostic and therapeutic tools.

References

- 1. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Azido-4-methylcoumarin | CAS 95633-27-5 | Cayman Chemical | Biomol.com [biomol.com]

- 5. 7-叠氮基-4-甲基香豆素 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 7-Azido-4-methylcoumarin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Azido-4-methylcoumarin (AzMC) is a versatile chemical probe widely recognized for its utility in biological research. Primarily known as a fluorogenic sensor for hydrogen sulfide (B99878) (H₂S), AzMC has become an invaluable tool for studying the roles of this important gasotransmitter in various physiological and pathological processes. Its azide (B81097) functionality also allows for its participation in bioorthogonal "click chemistry" reactions, enabling the fluorescent labeling of alkyne-modified biomolecules. This guide provides a comprehensive overview of the chemical structure, physicochemical and spectral properties, synthesis, and key applications of 7-Azido-4-methylcoumarin, complete with detailed experimental protocols and visual workflows to facilitate its effective use in a research setting.

Chemical Structure and Properties

7-Azido-4-methylcoumarin is a derivative of coumarin (B35378), a benzopyrone heterocyclic compound. The key structural features are the coumarin core, a methyl group at the 4-position, and an azide group at the 7-position. This specific arrangement of functional groups is responsible for its chemical reactivity and fluorescent properties.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Azido-4-methylcoumarin is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| IUPAC Name | 7-azido-4-methyl-2H-chromen-2-one | [1] |

| Synonyms | AzMC, 7-azido-4-methyl-2H-1-benzopyran-2-one | [1][2] |

| CAS Number | 95633-27-5 | [1] |

| Molecular Formula | C₁₀H₇N₃O₂ | [1] |

| Molecular Weight | 201.18 g/mol | [3] |

| Appearance | Yellow powder/crystalline solid | [4] |

| Melting Point | 110-117.8 °C | [4][5] |

| Solubility | Soluble in DMSO | [1] |

| Purity | ≥95% | [1] |

| Storage | Store at -20°C, protected from light | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Spectral Properties

The photophysical properties of 7-Azido-4-methylcoumarin are central to its application as a fluorescent probe. In its native state, the azide group quenches the fluorescence of the coumarin core. Upon reaction, a highly fluorescent product is formed. The key spectral data are summarized in Table 2.

| Spectral Property | Value | Condition/Note | Reference |

| λmax (Absorption) | 297, 324 nm | In its native azido (B1232118) form | [1] |

| Excitation Maximum (λex) | 340-365 nm | For the reaction product (7-amino-4-methylcoumarin) | [1][6] |

| Emission Maximum (λem) | 445-450 nm | For the reaction product (7-amino-4-methylcoumarin) | [1][6] |

Synthesis of 7-Azido-4-methylcoumarin

7-Azido-4-methylcoumarin can be synthesized from its amino precursor, 7-amino-4-methylcoumarin (B1665955), through a standard diazotization reaction followed by substitution with an azide salt.[1]

Synthesis Workflow

Experimental Protocol

This protocol outlines the synthesis of 7-Azido-4-methylcoumarin from 7-amino-4-methylcoumarin.

Materials:

-

7-amino-4-methylcoumarin

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Azide (NaN₃)

-

Ice

-

Water (deionized)

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve 7-amino-4-methylcoumarin in dilute hydrochloric acid. Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the solution from step 1. Maintain the temperature below 5°C throughout the addition to form the diazonium salt intermediate. Stir the mixture for an additional 20-30 minutes at this temperature.

-

Azide Substitution: In a separate flask, dissolve sodium azide (NaN₃) in water and cool it in an ice bath. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate should form.

-

Isolation and Purification: Allow the reaction to proceed for 1-2 hours at low temperature. Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-Azido-4-methylcoumarin as a solid.

Applications and Experimental Protocols

The primary applications of 7-Azido-4-methylcoumarin are in the detection of hydrogen sulfide and in bioorthogonal labeling via click chemistry.

Fluorescent Detection of Hydrogen Sulfide (H₂S)

The core mechanism for H₂S detection involves the selective reduction of the non-fluorescent azide group on the coumarin to a highly fluorescent amine group by H₂S.[6][7] This "turn-on" fluorescence response allows for sensitive and selective detection of H₂S in various biological contexts.

This protocol provides a general workflow for visualizing H₂S production in cultured cells.

Materials:

-

Cultured cells (e.g., HepG2, macrophages)

-

7-Azido-4-methylcoumarin (AzMC)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and culture under standard conditions until they reach the desired confluency.

-

Prepare Probe Solution: Prepare a stock solution of AzMC (e.g., 10 mM) in DMSO. Immediately before use, dilute the stock solution in PBS or a suitable saline buffer to the final working concentration (e.g., 50-100 µM).[8]

-

Cell Treatment: If investigating the effect of a compound on H₂S production, treat the cells with the test compound for the desired duration.

-

Probe Loading: Remove the cell culture medium and wash the cells once with PBS. Add the AzMC working solution to the cells and incubate for 30-120 minutes at 37°C, protected from light.[8]

-

Washing: After incubation, remove the probe solution and wash the cells twice with PBS to remove any excess, unreacted probe.

-

Imaging/Measurement: Add fresh PBS or imaging buffer to the cells. Visualize the fluorescence using a fluorescence microscope with appropriate filters (e.g., DAPI or similar, with excitation around 365 nm and emission around 450 nm). Alternatively, quantify the fluorescence intensity using a microplate reader.[8]

AzMC is a sensitive substrate for monitoring the activity of H₂S-producing enzymes like cystathionine (B15957) β-synthase (CBS).[9]

Materials:

-

Purified CBS enzyme or cell/tissue lysate containing CBS

-

7-Azido-4-methylcoumarin (AzMC)

-

CBS substrates: L-cysteine and L-homocysteine

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of AzMC (e.g., 1 mM) in DMSO.

-

Prepare stock solutions of L-cysteine and L-homocysteine (e.g., 100 mM) in water or buffer.

-

Prepare the assay buffer.

-

-

Reaction Setup: In each well of the microplate, prepare the reaction mixture. A typical reaction mixture (e.g., 100 µL) may contain:

-

Assay Buffer

-

Enzyme source (e.g., 50 µg of total protein from lysate)

-

L-cysteine (final concentration e.g., 10 mM)

-

L-homocysteine (final concentration e.g., 10 mM)

-

AzMC (final concentration e.g., 25 µM)[8]

-

Include controls: no enzyme, no substrates.

-

-

Initiate Reaction: The reaction can be initiated by the addition of the enzyme or the substrates.

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the increase in fluorescence intensity over time (kinetic mode) or at a fixed endpoint (e.g., 2 hours) using a plate reader (Ex/Em = 365/450 nm).

-

Data Analysis: Calculate the rate of reaction from the linear phase of the kinetic curve. Enzyme activity can be expressed as the change in fluorescence units per unit time per amount of enzyme.

Bioorthogonal Labeling via Click Chemistry

The azide group of 7-Azido-4-methylcoumarin can participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10] This allows for the covalent attachment of the fluorescent coumarin moiety to molecules containing a terminal alkyne.

This protocol provides a starting point for the fluorescent labeling of an alkyne-containing biomolecule. Conditions may need to be optimized for specific applications.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer

-

7-Azido-4-methylcoumarin (AzMC)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate (B8700270)

-

Copper ligand (e.g., THPTA or TBTA)

-

DMSO

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Stock Solutions:

-

AzMC: 10 mM in DMSO.

-

CuSO₄: 20-100 mM in water.

-

Sodium Ascorbate: 100-300 mM in water (prepare fresh).

-

Ligand (e.g., THPTA): 100 mM in water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to initiate the reaction. The final concentration should be 1-5 mM.[11]

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.[6] The reaction can be gently mixed during this time.

-

Purification: After the reaction is complete, remove the excess reagents and catalyst. This can be achieved by methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.

-

Analysis: Confirm the successful labeling by methods such as fluorescence spectroscopy, gel electrophoresis with fluorescence imaging, or mass spectrometry.

Conclusion

7-Azido-4-methylcoumarin is a powerful and adaptable tool for researchers in chemistry, biology, and medicine. Its primary role as a "turn-on" fluorescent probe for H₂S has significantly advanced our understanding of this signaling molecule. Furthermore, its utility in click chemistry provides a straightforward method for introducing a stable fluorescent label onto a wide range of biomolecules. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful application of 7-Azido-4-methylcoumarin in various research endeavors.

References

- 1. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]

- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 3. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. confluore.com.cn [confluore.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Identification of cystathionine β-synthase inhibitors using a hydrogen sulfide selective probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Turn-On Principle of 7-Azido-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the fluorescence turn-on mechanism of 7-Azido-4-methylcoumarin (AzMC). AzMC is a pro-fluorophore, a molecule that is initially non-fluorescent but can be chemically converted into a highly fluorescent compound. This property makes it an invaluable tool for detecting specific analytes and labeling biomolecules in complex biological systems. This document details the quenching mechanism, the chemical reactions that trigger fluorescence, key quantitative photophysical data, and relevant experimental protocols.

Core Principle: Fluorescence Quenching in the "Off" State

The fluorescence of the coumarin (B35378) scaffold is highly sensitive to the electronic nature of its substituents, particularly at the 7-position.[1] In its native state, 7-Azido-4-methylcoumarin is essentially non-fluorescent or "quenched". This quenching is attributed to the presence of the electron-rich azide (B81097) (-N₃) group.[2]

The primary mechanism responsible for this quenching is believed to be Photoinduced Electron Transfer (PeT). The process unfolds as follows:

-

Excitation : The coumarin core absorbs a photon of light, transitioning from its ground electronic state (S₀) to an excited state (S₁).

-

Electron Transfer : In the excited state, the coumarin fluorophore becomes a potent electron acceptor. The proximate azide group, being a strong electron donor, transfers an electron to the excited fluorophore.

-

Non-Radiative Decay : This electron transfer provides an efficient non-radiative pathway for the excited state to return to the ground state, bypassing the emission of a photon (fluorescence). This non-radiative decay process is much faster than the radiative fluorescence decay, effectively quenching the emission of light.[2]

Alkylation of the 7-hydroxyl group of a coumarin is also a known strategy to quench its fluorescence; the azide group in AzMC serves a similar electronic function, rendering the molecule non-emissive until the azide is transformed.[3][4]

References

The "Turn-On" Revolution: A Technical Guide to Coumarin-Based Probes for Hydrogen Sulfide Detection

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, development, and application of coumarin-based fluorescent probes for the detection of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule.

Hydrogen sulfide (H₂S), once known only for its toxicity and unpleasant odor, is now recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO)[1][2]. It plays a crucial role in a multitude of physiological and pathological processes, including neuromodulation, vasodilation, inflammation, and apoptosis[2][3][4]. Consequently, abnormal H₂S levels have been implicated in various diseases such as Alzheimer's disease, diabetes, and liver cirrhosis[1][4][5]. This has spurred the development of sensitive and selective methods for H₂S detection in biological systems. Among the various analytical tools, fluorescent probes have emerged as a powerful non-invasive technique for real-time monitoring of H₂S in living organisms[6][7].

Coumarin (B35378) and its derivatives have become a popular scaffold for designing H₂S fluorescent probes due to their excellent photophysical properties, including large Stokes shifts, high quantum yields, and good biocompatibility[2][8]. This guide provides a comprehensive overview of the design, synthesis, sensing mechanisms, and applications of coumarin-based H₂S probes.

Core Principles of Probe Design and Sensing Mechanisms

The majority of coumarin-based H₂S probes operate on an "off-on" fluorescence mechanism. In the "off" state, the phenolic hydroxyl group of the coumarin fluorophore is masked by an H₂S-specific recognition moiety. This modification quenches the fluorescence of the coumarin core. Upon reaction with H₂S, the recognition group is cleaved, releasing the free coumarin fluorophore and restoring its native fluorescence in the "on" state.

The primary reaction mechanism involves the potent nucleophilicity of H₂S. Various recognition groups have been developed to exploit this property, leading to highly selective probes.

Key Recognition Moieties and Reaction Mechanisms:

-

Thiolysis of Dinitrophenyl (DNP) Ether: A dinitrophenyl ether group is attached to the coumarin fluorophore. H₂S selectively cleaves this ether bond, releasing the fluorescent coumarin[1].

-

Reduction of Azide (B81097) or Nitro Groups: H₂S can selectively reduce azide or nitro groups attached to the coumarin scaffold, leading to a change in the electronic properties of the molecule and a corresponding fluorescence turn-on.

-

Reaction with 2-Pyridyl Disulfide: A 2-pyridyl disulfide group can be used to mask the coumarin's hydroxyl group. H₂S attacks the disulfide bond, initiating a cascade reaction that releases the coumarin fluorophore[6][7].

-

Dual Nucleophilic Reaction with 2-(Iodomethyl) Benzoate: This strategy employs a trap with two electrophilic sites. H₂S first performs a nucleophilic attack, followed by an intramolecular cyclization that releases the coumarin[2]. This two-step process enhances selectivity against other biothiols like cysteine and glutathione[2][8].

-

Michael Addition: Probes containing an α,β-unsaturated ketone (a chalcone (B49325) moiety linked to coumarin, for instance) can react with H₂S via Michael addition, disrupting the internal charge transfer (ICT) and turning on fluorescence[9].

The general sensing mechanism can be visualized as a two-step process: recognition and release.

Caption: General workflow of an "off-on" coumarin-based H₂S probe.

Quantitative Comparison of Coumarin-Based H₂S Probes

The performance of a fluorescent probe is characterized by several key parameters. The table below summarizes the quantitative data for a selection of recently developed coumarin-based H₂S probes.

| Probe Name | Recognition Moiety | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit (LOD) | Response Time | Fold Change | Reference |

| CMHS | Dinitrophenyl (DNP) ether derivative | ~365 | ~450 | 231 nM | Rapid | 180-fold | [3] |

| DNPOCA | Dinitrophenyl (DNP) ether | 365 | 463 | 49.7 nM | < 40 min | - | [1] |

| Cou-H₂S | 2-Pyridyl disulfide | 405 | 498 | 25 nM | 100 s | - | [6][7] |

| Probe 1 | 2-(Iodomethyl) benzoate | 350 | 466 | 30 nM | < 15 min | - | [2] |

| C-HS | 2,4-Dinitrobenzenesulfonyl | 470 | 575 | - | < 10 min | - | [4] |

| IAC | Indolylacryloyl (Michael acceptor) | - | 580 | - | - | 28.2-fold | [9] |

Note: "-" indicates data not explicitly stated in the provided abstracts.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of these probes. Below are generalized protocols based on common procedures found in the literature.

General Synthesis of a DNP-Ether Coumarin Probe (e.g., DNPOCA)

Caption: A typical workflow for synthesizing a DNP-ether coumarin probe.

Protocol:

-

Reagents: 7-hydroxycoumarin derivative (e.g., 7-hydroxycoumarin-4-acetic acid methyl ester), 1-fluoro-2,4-dinitrobenzene, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Procedure:

-

Dissolve the 7-hydroxycoumarin derivative in DMF in a round-bottom flask.

-

Add K₂CO₃ to the solution, followed by the addition of 1-fluoro-2,4-dinitrobenzene.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours), monitoring the progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Dry the crude product and purify it using silica (B1680970) gel column chromatography to obtain the final probe[1][5].

-

-

Characterization: Verify the structure of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS)[6][10].

In Vitro Fluorescence Assay for H₂S Detection

Protocol:

-

Materials: Synthesized coumarin probe, stock solution of Na₂S (as H₂S donor), phosphate-buffered saline (PBS) or other appropriate buffer (e.g., pH 7.4), multi-well plate, fluorescence spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).

-

Prepare a series of solutions in the buffer containing a fixed concentration of the probe (e.g., 5-10 µM).

-

Add varying concentrations of Na₂S to the probe solutions.

-

Incubate the solutions for a specific time at room temperature or 37°C.

-

Measure the fluorescence emission spectra at the appropriate excitation wavelength[2].

-

To test selectivity, repeat the procedure using other relevant biological species (e.g., cysteine, glutathione, other anions, and reactive oxygen species) instead of Na₂S[3][6].

-

-

Data Analysis: Plot fluorescence intensity versus H₂S concentration. The limit of detection (LOD) is typically calculated based on the signal-to-noise ratio (S/N = 3)[2][6].

Cellular Imaging of H₂S

Protocol:

-

Cell Culture: Culture cells (e.g., HeLa, HepG2) in appropriate media and conditions until they reach a suitable confluency[1][3].

-

Probe Loading:

-

Wash the cells with PBS.

-

Incubate the cells with a solution of the coumarin probe (e.g., 10 µM) in cell culture media for a specified time (e.g., 30 minutes) at 37°C[7].

-

-

H₂S Stimulation (for exogenous H₂S):

-

Wash the probe-loaded cells with PBS.

-

Incubate the cells with a solution of Na₂S for a short period (e.g., 30 minutes).

-

-

H₂S Stimulation (for endogenous H₂S):

-

Imaging:

-

Wash the cells again with PBS.

-

Acquire fluorescence images using a confocal fluorescence microscope with the appropriate excitation and emission channels[9].

-

H₂S Signaling and Probe Application

H₂S is endogenously produced by enzymes like cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE)[4]. It participates in various signaling pathways. Coumarin probes are instrumental in elucidating these roles. For example, they can be used to visualize the upregulation of H₂S in response to cellular stress or inflammation.

Caption: Visualizing inflammation-induced H₂S with a coumarin probe.

Conclusion and Future Perspectives

The development of coumarin-based fluorescent probes has significantly advanced our ability to study the complex biology of H₂S. Their high sensitivity, selectivity, and applicability in live-cell imaging make them invaluable tools for researchers[11]. Future efforts in this field are likely to focus on developing probes with even lower detection limits, faster response times, and near-infrared (NIR) emission profiles to enable deeper tissue imaging. Furthermore, creating probes that can target specific subcellular organelles will provide more precise insights into the localized roles of H₂S in cellular function and disease. The continued innovation in probe design will undoubtedly shed more light on the multifaceted roles of this critical gasotransmitter.

References

- 1. Highly sensitive and selective coumarin probe for hydrogen sulfide imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. A coumarin-based “off–on” fluorescent probe for highly selective detection of hydrogen sulfide and imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of fluorescence sensing properties of coumarin-based fluorescent probe for H2S and its application in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Use of 7-Azido-4-methylcoumarin for the Detection of Endogenous H₂S: A Technical Guide

Hydrogen sulfide (B99878) (H₂S) is now recognized as a critical endogenous signaling molecule, joining nitric oxide (NO) and carbon monoxide (CO) as a "gasotransmitter". It plays a vital role in a myriad of physiological processes, including neuromodulation, cardiovascular function, and inflammatory responses. Consequently, the development of reliable methods for the selective and sensitive detection of H₂S in biological systems is of paramount importance for both fundamental research and drug development. Among the various analytical tools, fluorescent probes have emerged as a powerful technology for real-time imaging of H₂S in living cells and organisms.

This guide provides a comprehensive technical overview of 7-Azido-4-methylcoumarin, a widely used fluorescent probe for the detection of endogenous H₂S. We will delve into its reaction mechanism, photophysical properties, experimental protocols for its application, and its utility in biological research.

Mechanism of Action: From Non-Fluorescent to Fluorescent

The detection strategy of 7-Azido-4-methylcoumarin is based on a specific chemical reaction with H₂S that induces a significant change in its fluorescence properties. The core of this mechanism is the H₂S-mediated reduction of an azide (B81097) group to an amine group.

Initially, 7-Azido-4-methylcoumarin is a non-fluorescent or very weakly fluorescent molecule. The azido (B1232118) group (-N₃) acts as an electron-withdrawing group, which quenches the fluorescence of the coumarin (B35378) fluorophore. In the presence of hydrogen sulfide, the azide is selectively reduced to a highly electron-donating amino group (-NH₂), yielding the fluorescent product 7-Amino-4-methylcoumarin. This product exhibits strong fluorescence, allowing for the quantification of H₂S levels by measuring the increase in fluorescence intensity.

Caption: Reaction mechanism of 7-Azido-4-methylcoumarin with H₂S.

Spectroscopic and Performance Characteristics

The utility of a fluorescent probe is defined by its photophysical properties and its performance in detecting the target analyte. Key parameters for 7-Azido-4-methylcoumarin are summarized below.

| Parameter | 7-Azido-4-methylcoumarin (Probe) | 7-Amino-4-methylcoumarin (Product) | Reference |

| Excitation Wavelength (λex) | ~365 nm | ~365-375 nm | |

| Emission Wavelength (λem) | Weak or no emission | ~450-480 nm | |

| Quantum Yield (Φ) | Very low | High (e.g., >0.6) | |

| Stokes Shift | N/A | ~85-105 nm | |

| Detection Limit (LOD) | N/A | As low as 50 nM | |

| Response Time | N/A | Typically < 50 minutes |

Selectivity: 7-Azido-4-methylcoumarin demonstrates high selectivity for H₂S over other biologically relevant reactive sulfur species (RSS) such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). It also shows minimal interference from reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Experimental Protocols

This section provides generalized protocols for the use of 7-Azido-4-methylcoumarin in common experimental settings. Researchers should optimize concentrations, incubation times, and instrument settings for their specific model systems.

General Workflow for Cell-Based Assays

The following diagram outlines the typical workflow for detecting endogenous H₂S in cultured cells using 7-Azido-4-methylcoumarin.

Caption: Standard workflow for cellular H₂S detection.

Protocol for In Vitro Fluorescence Spectroscopy

This protocol is for characterizing the probe's response to H₂S in a cell-free system.

-

Reagent Preparation:

-

Prepare a stock solution of 7-Azido-4-methylcoumarin (e.g., 1-10 mM) in a suitable organic solvent like DMSO or acetonitrile.

-

Prepare a stock solution of a H₂S donor, such as sodium hydrosulfide (B80085) (NaHS), in deoxygenated buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Prepare this solution fresh before each experiment.

-

-

Assay Procedure:

-

In a cuvette or microplate well, add buffer.

-

Add the 7-Azido-4-methylcoumarin stock solution to achieve the desired final concentration (e.g., 5-10 µM).

-

Add varying concentrations of the NaHS solution to initiate the reaction.

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30-60 minutes).

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum or intensity using a spectrofluorometer.

-

Set the excitation wavelength to ~370 nm and record the emission from ~400 nm to 600 nm. The fluorescence peak should appear around 450-480 nm.

-

Protocol for Live-Cell Imaging

This protocol details the application of the probe for visualizing H₂S in living cells.

-

Cell Culture:

-

Plate cells (e.g., HeLa, PC-3, or a cell line relevant to your research) on glass-bottom dishes or chamber slides and grow to an appropriate confluency (e.g., 70-80%).

-

-

H₂S Modulation (Optional):

-

To observe changes in H₂S levels, you can pre-treat cells. For H₂S induction, treat with a donor like NaHS (e.g., 100-200 µM). For H₂S inhibition, use an inhibitor of H₂S-producing enzymes, such as aminooxyacetic acid (AOAA).

-

-

Probe Loading:

-

Remove the culture medium and wash the cells once with PBS (pH 7.4).

-

Add serum-free medium or PBS containing 7-Azido-4-methylcoumarin at a final concentration of 5-20 µM.

-

Incubate the cells for 20-40 minutes at 37°C.

-

-

Imaging:

-

Wash the cells two to three times with PBS to remove any unloaded probe.

-

Add fresh PBS or imaging medium to the cells.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set (or similar, with Ex ~370 nm / Em ~460 nm).

-

H₂S Biosynthesis Pathways

Endogenous H₂S is primarily synthesized by three key enzymes. Understanding these pathways is crucial for interpreting data from probe-based experiments. Inhibitors of these enzymes are often used in conjunction with 7-Azido-4-methylcoumarin to validate that the observed fluorescence signal is a result of enzymatic H₂S production.

Caption: Key enzymatic pathways for endogenous H₂S production.

Conclusion

7-Azido-4-methylcoumarin is a valuable and effective fluorescent probe for the detection of endogenous H₂S. Its high selectivity, significant fluorescence turn-on response, and compatibility with live-cell imaging make it a powerful tool for elucidating the complex roles of H₂S in health and disease. By following well-defined protocols and understanding its mechanism of action, researchers can leverage this probe to gain critical insights into H₂S biology. As with any chemical tool, proper controls and validation experiments are essential for robust and reliable data interpretation.

An In-depth Technical Guide to the Core Fluorescence Characteristics of 7-Amino-4-Methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental fluorescence properties of 7-amino-4-methylcoumarin (B1665955) (AMC), a widely utilized blue fluorescent probe. The information herein is intended to serve as a technical resource for researchers employing AMC in various applications, from biochemical assays to cellular imaging.

Core Photophysical Properties

7-Amino-4-methylcoumarin is a derivative of coumarin, renowned for its strong fluorescence and environmental sensitivity. The introduction of an amino group at the 7-position significantly enhances its quantum yield and shifts its spectral properties to a range suitable for many biological applications.[1][2]

Spectral Characteristics

AMC exhibits a distinct excitation and emission profile in the blue region of the spectrum. The typical excitation maximum ranges from 341 to 351 nm, with an emission maximum between 430 and 441 nm.[3][4] These values can be influenced by the solvent environment.[1][2]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) of AMC, a measure of its emission efficiency, is notably high, though it varies with the solvent. For instance, in ethanol, the quantum yield is approximately 0.63.[5] The fluorescence lifetime (τ), the average time the molecule spends in the excited state, is typically in the nanosecond range. A derivative of AMC in PBS at pH 7.4 has a reported lifetime of 4.2 ns.[5]

Data Presentation: Photophysical Properties of 7-Amino-4-Methylcoumarin

The following table summarizes the key photophysical parameters of AMC in various solvents. These values are crucial for selecting appropriate experimental conditions and for the quantitative analysis of fluorescence data.

| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |

| General | 344 - 345 | 440 - 445 | Not Specified | Not Specified |

| Ethanol | 365 | 440 | ~0.63[5] | Not Specified |

| PBS (pH 7.4, derivative) | Not Specified | Not Specified | 0.32[5] | 4.2[5] |

| Aqueous Solution | 341 | 441 | Not Specified | Not Specified |

Influence of Environmental Factors

The fluorescence of AMC is sensitive to its local environment, a property that is often exploited in the design of fluorescent probes.

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the excitation and emission spectra of AMC. This phenomenon, known as solvatochromism, arises from the change in the dipole moment of the fluorophore upon excitation. Generally, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. This sensitivity allows AMC to be used as a probe for the polarity of microenvironments, such as in proteins or membranes.

pH Sensitivity

The fluorescence of 7-amino-4-methylcoumarin is relatively stable across a range of pH values around physiological conditions (pH 7-8), making it a robust fluorophore for many biological assays.[5] However, at lower pH values, protonation of the amino group can occur, which may lead to a decrease in fluorescence intensity.[6]

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of AMC relative to a well-characterized standard, such as quinine (B1679958) sulfate (B86663).

Materials:

-

7-Amino-4-methylcoumarin (AMC)

-

Quinine sulfate (fluorescence standard, Φ = 0.54 in 0.1 M H₂SO₄)

-

Spectroscopic grade ethanol

-

0.1 M Sulfuric acid (H₂SO₄)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of AMC in ethanol.

-

Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.

-

-

Prepare a Series of Dilutions:

-

From the stock solutions, prepare a series of dilutions of both AMC and the quinine sulfate standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to minimize inner filter effects.

-

-

Measure Absorbance:

-

Using the UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.

-

-

Measure Fluorescence Emission:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be the same as that used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for both the AMC and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of AMC (Φ_AMC) can be calculated using the following equation: Φ_AMC = Φ_std * (Grad_AMC / Grad_std) * (n_AMC² / n_std²) where:

-

Φ_std is the quantum yield of the standard (0.54 for quinine sulfate).

-

Grad_AMC and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for AMC and the standard, respectively.

-

n_AMC and n_std are the refractive indices of the solvents used for AMC (ethanol) and the standard (0.1 M H₂SO₄), respectively.

-

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

This protocol outlines the general procedure for measuring the fluorescence lifetime of AMC using TCSPC.

Principle: TCSPC is a technique that measures the time between the excitation of a sample by a pulsed laser and the detection of the emitted single photons. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.

Instrumentation:

-

Pulsed laser source (e.g., picosecond diode laser) with a high repetition rate.

-

Sample holder.

-

Emission monochromator.

-

Single-photon sensitive detector (e.g., photomultiplier tube - PMT).

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength of the pulsed laser to the absorption maximum of AMC.

-

Set the emission monochromator to the emission maximum of AMC.

-

-

Sample Preparation:

-

Prepare a dilute solution of AMC in the solvent of interest. The concentration should be low enough to avoid aggregation and inner filter effects.

-

-

Data Acquisition:

-

The pulsed laser excites the AMC sample.

-

A portion of the laser pulse is used to "start" a timer in the TCSPC electronics.

-

When a single emitted photon is detected by the PMT, it sends a signal to "stop" the timer.

-

The time difference between the start and stop signals is recorded.

-

This process is repeated for a large number of excitation pulses to build up a histogram of photon arrival times.

-

-

Data Analysis:

-

The resulting histogram represents the fluorescence decay profile.

-

This decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime (τ).

-

Mandatory Visualizations

Caption: Workflow for Relative Quantum Yield Measurement.

Caption: Principle of an Enzyme Assay using an AMC-conjugated Substrate.

References

An In-depth Technical Guide to the Click Chemistry Applications of 7-Azido-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azido-4-methylcoumarin (AzMC) is a versatile fluorescent compound that has garnered significant attention in the scientific community. While it is widely recognized as a fluorogenic probe for hydrogen sulfide (B99878) (H2S)[1], its utility extends into the realm of bioconjugation through "click chemistry." The presence of an azide (B81097) moiety on the coumarin (B35378) scaffold makes AzMC an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions[2]. These reactions are renowned for their high efficiency, specificity, and biocompatibility, making them powerful tools for labeling and tracking biomolecules in complex biological systems.

This technical guide provides a comprehensive overview of the click chemistry applications of 7-Azido-4-methylcoumarin, including its synthesis, photophysical properties, and detailed experimental protocols for its use in bioconjugation.

Physicochemical and Photophysical Properties

7-Azido-4-methylcoumarin is a crystalline solid soluble in organic solvents such as DMSO[3]. The coumarin core imparts inherent fluorescence to the molecule. The introduction of the azide group at the 7-position and its subsequent conversion to a triazole ring via click chemistry can significantly modulate its photophysical properties. Generally, the triazole product of a coumarin azide exhibits enhanced fluorescence quantum yield and a bathochromic (red) shift in its emission spectrum compared to the parent azide[4][5]. This "turn-on" fluorescence characteristic is a desirable feature for bioimaging applications, as it can reduce background noise and improve signal-to-noise ratios[5].

Table 1: Physicochemical and Spectroscopic Data for 7-Azido-4-methylcoumarin

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇N₃O₂ | [3] |

| Molecular Weight | 201.18 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Solubility | Soluble in DMSO | [1][3] |

| Excitation Maximum (λex) | 340 nm | [3] |

| Emission Maximum (λem) | 445 nm | [3] |

Table 2: Photophysical Properties of a Related 7-Triazolyl-4-methylcoumarin Derivative

| Property | Value | Reference |

| Molar Absorptivity (ε) | ~18,000 M⁻¹cm⁻¹ at 362 nm | [4] |

| Quantum Yield (Φ) | Increased by 1.2- to 9-fold upon triazole formation | [4] |

| Emission Maximum (λem) | Bathochromic shift of up to 23 nm upon triazole formation | [4] |

Note: The data in Table 2 is for a structurally related 7-ethynyl-coumarin converted to a triazole, as specific quantum yield data for the direct click-product of 7-Azido-4-methylcoumarin was not available in the reviewed literature.

Synthesis of 7-Azido-4-methylcoumarin

The synthesis of 7-Azido-4-methylcoumarin typically starts from 7-hydroxy-4-methylcoumarin, a commercially available precursor. The synthesis of 7-hydroxy-4-methylcoumarin itself is often achieved via the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate. While a detailed, step-by-step protocol for the azidation of 7-hydroxy-4-methylcoumarin to yield the final product is not extensively detailed in the provided search results, the general procedure involves the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution with an azide source. A plausible synthetic route is outlined below.

Caption: Synthetic pathway for 7-Azido-4-methylcoumarin.

Click Chemistry Applications and Experimental Protocols